molecular formula C11H12N2O B13529149 (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B13529149
M. Wt: 188.23 g/mol
InChI Key: QROSBXMPMCZHDF-VIFPVBQESA-N
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Description

(1S)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with an imidazole group at the 3-position. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol . The (S)-enantiomer (CAS 2137036-88-3) is distinct from its (R)-counterpart (CAS 1269225-52-6), highlighting the role of stereochemistry in pharmacological or material science applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(1S)-1-(3-imidazol-1-ylphenyl)ethanol

InChI

InChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3/t9-/m0/s1

InChI Key

QROSBXMPMCZHDF-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)N2C=CN=C2)O

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis generally involves:

  • Formation of the imidazole ring,
  • Coupling of the imidazole with a phenyl precursor,
  • Functionalization to introduce the ethanol group with stereochemical fidelity.

The process can be optimized to favor high yield, purity, and scalability, often utilizing catalysts, specific solvents, and reaction conditions tailored for industrial production.

Imidazole Ring Synthesis

Method A: Van Leusen Imidazole Synthesis

  • Reaction: Tosylmethyl isocyanide (TosMIC) reacts with aldehydes and amines to form imidazoles.
  • Conditions: Typically performed under mild, solvent-free or aqueous conditions at room temperature or mild heating.
  • Advantages: High regioselectivity, operational simplicity, suitable for diverse substituents, and amenable to scale-up.

Method B: Cyclization of Amido-Nitriles

  • Reaction: Amido-nitriles undergo nickel-catalyzed cyclization, followed by tautomerization.
  • Conditions: Elevated temperatures, with transition metal catalysts.
  • Advantages: Good for synthesizing substituted imidazoles with specific functional groups.

Coupling of Imidazole with Phenyl Precursors

  • Approach: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) to attach the imidazole to the phenyl ring.
  • Reaction conditions: Use of suitable catalysts, ligands, and bases, often in polar aprotic solvents like DMF or DMSO.
  • Notes: The meta-position attachment can be achieved via directed ortho-metalation or regioselective substitution.

Introduction of the Ethanol Side Chain

  • Method: Alkylation or addition reactions to introduce the ethanol group onto the phenyl-imidazole core.
  • Stereochemistry: Chiral auxiliaries or asymmetric catalysis are employed to ensure the (1S) configuration.
  • Reaction conditions: Use of chiral catalysts (e.g., chiral Lewis acids), or chiral starting materials, under mild conditions to prevent racemization.

Purification and Finalization

  • Crystallization: Recrystallization from suitable solvents such as methylbenzene or toluene.
  • Purity assessment: Melting point analysis, NMR, IR, and HPLC to confirm stereochemistry and purity.

Data Tables Summarizing Key Parameters

Method Starting Materials Reaction Conditions Yield (%) Purity Remarks
Van Leusen TosMIC, aldehyde, amine Mild, room temp to 50°C 70-85 High Suitable for diverse substituents
Cyclization Amido-nitrile derivatives Elevated temp, nickel catalyst 60-75 High Good for substituted imidazoles
Cross-Coupling Halogenated phenyl, imidazole Pd-catalyzed, reflux 65-80 High Regioselective attachment
Stereoselective Alkylation Chiral catalysts Mild, controlled temps 75-90 Enantiomeric excess >95% Ensures (1S) stereochemistry

Research Findings and Industrial Relevance

Recent patents and scientific literature reveal that:

  • Process efficiency is enhanced via solvent-free, one-pot methods, reducing costs and environmental impact.
  • Yield improvements are achieved through optimized catalysts and reaction conditions, with some processes reaching yields over 90%.
  • Purity is maintained through recrystallization and chromatographic techniques, critical for pharmaceutical applications.

For instance, a patent describes a method where imidazole rings are synthesized using TosMIC in aqueous media, then coupled with phenyl precursors under mild conditions, yielding high-purity products suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes . The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-one

  • Molecular Formula : C₁₁H₁₀N₂O
  • Molecular Weight : 186.21 g/mol
  • Key Differences: Functional Group: The ketone (ethanone) replaces the hydroxyl group, eliminating chirality and reducing polarity. Stability: Ketones are generally more oxidation-resistant than alcohols, making this compound preferable in reactions requiring inertness. Applications: Likely used as a precursor in synthetic pathways (e.g., reduction to the alcohol form) .

Arylethanolimidazole Derivatives (e.g., 4d–4f)

  • Examples: 1-[4-[(2-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4d) 1-[3-[(3-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4e)
  • Structural Features : Bromobenzyloxy substituents increase molecular weight (e.g., ~340–360 g/mol) and lipophilicity .
  • Biological Activity : These derivatives exhibit heme oxygenase-1 (HO-1) inhibition and cytotoxicity against MCF-7 breast cancer cells, suggesting enhanced bioactivity compared to the unsubstituted target compound .

Benzoimidazole-Based Analogs (e.g., Compounds 10 and 11)

  • Examples :
    • 1-(1H-benzo[d]imidazol-2-yl)ethan-1-ol (10)
    • 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one (11)
  • Key Differences :
    • Aromatic System : A benzoimidazole (fused benzene-imidazole) replaces the phenyl-imidazole moiety, altering π-π stacking and hydrogen-bonding capabilities.
    • Applications : Used in medicinal chemistry for their enhanced rigidity and binding affinity to biological targets .

2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine Dihydrochloride

  • Molecular Formula : C₁₂H₁₂F₃N₃·2HCl
  • Key Features :
    • Trifluoromethyl Group : Introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability.
    • Amine Functionality : The protonated amine (as dihydrochloride) increases water solubility, contrasting with the alcohol’s moderate polarity .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Features
(1S)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol C₁₁H₁₂N₂O 188.23 Secondary alcohol (S-configuration) Chiral center, phenyl-imidazole backbone
1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-one C₁₁H₁₀N₂O 186.21 Ketone Non-chiral, oxidation-resistant
4d (HO-1 inhibitor) C₁₈H₁₄BrN₂O₂ ~360 Bromobenzyloxy, ketone Cytotoxic against MCF-7 cells
2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride C₁₂H₁₂F₃N₃·2HCl 329.12 (free base) Amine, trifluoromethyl Enhanced solubility, metabolic stability

Biological Activity

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral compound characterized by a unique structure that includes an imidazole ring, a phenyl group, and an ethanol moiety. Its molecular formula is C11_{11}H12_{12}N2_2O, with a molecular weight of 188.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound's structure can be represented as follows:

PropertyValue
CAS Number 2137057-45-3
Molecular Formula C11_{11}H12_{12}N2_2O
Molecular Weight 188.23 g/mol

The presence of the imidazole ring is significant as it is often associated with various biological activities. Imidazole derivatives have been shown to interact with multiple biological targets, enhancing their pharmacological profiles.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit a broad spectrum of antimicrobial activity. For instance, derivatives of imidazole have been reported to possess significant antibacterial and antifungal properties. A study highlighted that imidazole-based compounds demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response .

Anticancer Properties

Recent investigations into the anticancer effects of imidazole derivatives have revealed promising results. For example, certain derivatives have exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells . The mechanism of action often involves the induction of apoptosis and the disruption of cellular proliferation pathways.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition: The imidazole moiety can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation: It may also bind to receptors involved in inflammatory and proliferative pathways, altering their function.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

  • Antimicrobial Study: A derivative showed minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .
  • Cytotoxicity Assays: In vitro studies demonstrated that derivatives exhibited significant antiproliferative activities against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Inflammation Models: Animal models treated with imidazole derivatives showed reduced levels of inflammatory markers, supporting their use in treating inflammatory diseases .

Q & A

Q. Methodological Answer :

  • DFT Studies : Calculate transition-state energies for chiral intermediates to predict enantiomer stability. For example, B3LYP/6-31G(d) basis sets can model steric hindrance in the imidazole-phenyl junction .
  • Molecular Docking : Simulate interactions between the (1S)-enantiomer and target enzymes (e.g., cytochrome P450) to prioritize synthetic routes favoring bioactive conformers .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., ethanol/water mixtures) for stereocontrol .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Q. Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for imidazole proton signals (δ 7.2–8.5 ppm) and ethanol group resonances (δ 1.5–4.0 ppm). Compare with PubChem data for validation .
  • X-ray Crystallography : Resolve the (1S)-configuration via single-crystal analysis, noting dihedral angles between the imidazole and phenyl rings (e.g., 1.30° in similar compounds) .
  • HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric purity and detect impurities at <0.5% .

Advanced: How do structural modifications (e.g., fluorination) affect bioactivity?

Q. Methodological Answer :

  • SAR Studies : Replace the phenyl ring’s hydrogen with electron-withdrawing groups (e.g., fluorine at position 5) to enhance metabolic stability. For example, 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one shows increased antifungal activity due to improved membrane permeability .
  • In Vitro Assays : Test modified analogs against Candida albicans (MIC values) or cancer cell lines (IC50_{50}) to correlate substituent effects with potency .

Basic: What are the primary challenges in characterizing enantiomeric excess (ee) during synthesis?

Q. Methodological Answer :

  • Chiral Contamination : Residual (1R)-enantiomer may persist due to incomplete resolution. Mitigate via simulated moving bed (SMB) chromatography .
  • Analytical Sensitivity : Use polarimetric detectors coupled with HPLC for low-level ee quantification (detection limit: 0.1% impurity) .
  • Reference Standards : Cross-validate against commercially available (1S)-enantiomer data from PubChem or CAS .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

  • Assay Standardization : Compare protocols for antifungal testing (e.g., CLSI M27 vs. EUCAST) to identify variability in MIC values .
  • Metabolite Profiling : Use LC-MS to detect degradation products (e.g., oxidized imidazole derivatives) that may confound activity measurements .
  • Cohort Studies : Replicate experiments across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal exposure (risk of irritation per SDS guidelines) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of ethanol vapors or imidazole dust .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from chiral resolution) before disposal .

Advanced: What computational tools predict pharmacokinetic properties of this compound?

Q. Methodological Answer :

  • ADMET Prediction : SwissADME or pkCSM models estimate logP (~2.1), blood-brain barrier permeability (low), and CYP3A4 inhibition risk .
  • MD Simulations : GROMACS simulations in lipid bilayers assess membrane penetration rates, critical for optimizing bioavailability .

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